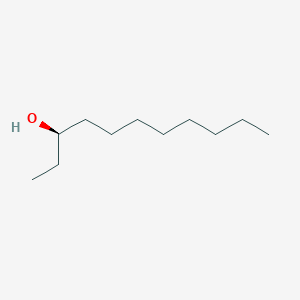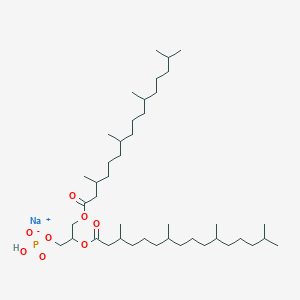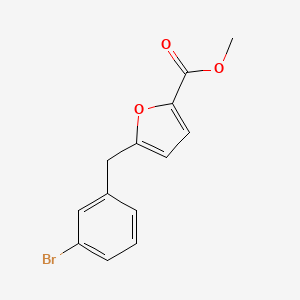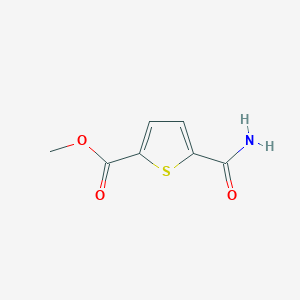
3-Undecanol, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Undecanol, ®-, also known as ®-3-Undecanol or ®-Undecan-3-ol, is a secondary alcohol with the molecular formula C₁₁H₂₄O. It is characterized by a hydroxyl group (-OH) attached to the third carbon of an eleven-carbon chain. This compound is notable for its chiral center at the third carbon, which gives it optical activity. It is a colorless, water-insoluble liquid with a mild odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Undecanol, ®-, can be synthesized through various methods. One common approach involves the reduction of 3-undecanone using chiral catalysts to ensure the production of the ®-enantiomer. The reduction can be carried out using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of 3-Undecanol, ®-, often involves the use of biocatalysts or enzymes to achieve the desired chirality. Enzymatic reduction of 3-undecanone using alcohol dehydrogenases (ADH) is a common method. This process is advantageous due to its high specificity and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
3-Undecanol, ®-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-undecanone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Further reduction can yield undecane.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) to form 3-undecyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: 3-Undecanone.
Reduction: Undecane.
Substitution: 3-Undecyl chloride.
Aplicaciones Científicas De Investigación
3-Undecanol, ®-, has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: Studies suggest it may influence cellular processes such as membrane fluidity and cell signaling.
Medicine: Research is ongoing to explore its potential antimicrobial properties against bacteria and fungi.
Industry: It is used in the development of new materials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 3-Undecanol, ®-, involves its interaction with cellular membranes and proteins. It can alter membrane fluidity, impacting various cellular functions. In microbial cells, it disrupts the plasma membrane, leading to cell death . In insects, it binds to odorant-binding proteins, interfering with olfaction .
Comparación Con Compuestos Similares
3-Undecanol, ®-, can be compared with other similar compounds such as:
1-Undecanol: A primary alcohol with a hydroxyl group at the first carbon.
3-Decanol: A secondary alcohol with a hydroxyl group at the third carbon of a ten-carbon chain.
3-Dodecanol: A secondary alcohol with a hydroxyl group at the third carbon of a twelve-carbon chain.
Uniqueness
3-Undecanol, ®-, is unique due to its chiral center, which imparts optical activity and specific interactions with biological molecules. Its applications in chiral synthesis and potential antimicrobial properties further distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C11H24O |
|---|---|
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
(3R)-undecan-3-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3/t11-/m1/s1 |
Clave InChI |
HCARCYFXWDRVBZ-LLVKDONJSA-N |
SMILES isomérico |
CCCCCCCC[C@@H](CC)O |
SMILES canónico |
CCCCCCCCC(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)



![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)

